molecular formula C15H24N4O2 B2478121 Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate CAS No. 874279-78-4

Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate

Cat. No. B2478121
M. Wt: 292.383
InChI Key: QHQZTHKVIZFSRX-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H24N4O2 . It has a molecular weight of 292.38 .

Scientific Research Applications

Crystallographic and Biological Studies

Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their structural properties using techniques like X-ray diffraction and spectroscopic methods. These studies have provided insights into their molecular structures, which are crucial for understanding their interactions and reactivity in various chemical and biological contexts. For instance, derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have shown interesting crystal structures and intermolecular interactions. Furthermore, these compounds have been evaluated for their antibacterial and antifungal activities, demonstrating moderate effectiveness against several microorganisms (Kulkarni et al., 2016).

Synthesis and Molecular Structure Analysis

The synthesis and molecular structure of various tert-butyl piperazine-1-carboxylate compounds have been a subject of research, highlighting their potential as valuable intermediates in chemical synthesis. Studies have reported on the synthesis processes, providing detailed analysis of bond lengths and angles, which are essential for understanding the chemical behavior of these compounds. Such research contributes significantly to the field of organic chemistry and material science (Mamat et al., 2012).

Anticorrosive Properties

A novel application of tert-butyl piperazine-1-carboxylate derivatives is in the field of corrosion inhibition. For example, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been studied for its effectiveness in preventing corrosion of metals like carbon steel in acidic environments. This research has implications for industrial applications, particularly in protecting metal surfaces from corrosive damage (Praveen et al., 2021).

Pharmaceutical Intermediate Synthesis

Tert-butyl piperazine-1-carboxylate compounds are also valuable as intermediates in the synthesis of biologically active compounds. Their utility in creating intermediates for anticancer drugs and other medicinal compounds highlights their significance in pharmaceutical research. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has been synthesized as an important intermediate for benzimidazole compounds, which have diverse biological activities (Liu Ya-hu, 2010).

properties

IUPAC Name

tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQZTHKVIZFSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate

Citations

For This Compound
4
Citations
JC Pelletier, M Chengalvala, J Cottom… - Bioorganic & medicinal …, 2008 - Elsevier
Antagonism of the gonadotropin releasing hormone (GnRH) receptor has shown positive clinical results in numerous reproductive tissue disorders such as endometriosis, prostate …
EAL Rustad - 2019 - munin.uit.no
Alzheimer’s disease is the most common type of dementia; causing problems with memory, thinking and behaviour. The seemingly protective effect of hormone replacement therapy …
Number of citations: 0 munin.uit.no
T Kristoffersen, V Elumalai, E Starck… - European Journal of …, 2020 - Wiley Online Library
Herein, we describe a rapid microwave‐assisted, metal‐free synthesis of substituted quinoxalinones and quinoxalines using the carbene‐mediated reaction between aryldiazo esters …
W Han, Y Ding, Y Xu, K Pfister, S Zhu… - Journal of Medicinal …, 2016 - ACS Publications
The discovery of a highly potent and selective small molecule inhibitor 9 for in vitro target validation of MNK1/2 kinases is described. The aminopyrazine benzimidazole series was …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk

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